molecular formula C12H11BrF3NO2 B8159347 4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide

4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8159347
M. Wt: 338.12 g/mol
InChI Key: CGRSUAAZSLAFDA-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide is an organic compound characterized by its bromine, cyclopropyl, and trifluoroethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH₂N₂) or a cyclopropyl halide in the presence of a base.

    Trifluoroethoxylation: The trifluoroethoxy group can be added through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group such as a halide.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with cyclopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen to minimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH) are typical.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dehalogenated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-cyclopropylbenzamide: Lacks the trifluoroethoxy group, which may reduce its lipophilicity and biological activity.

    4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide: Lacks the cyclopropyl group, potentially altering its chemical reactivity and biological interactions.

    N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide: Lacks the bromine atom, which may affect its binding properties and reactivity.

Uniqueness

4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-9-4-1-7(11(18)17-8-2-3-8)5-10(9)19-6-12(14,15)16/h1,4-5,8H,2-3,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRSUAAZSLAFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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